molecular formula C17H13N3O B3060972 Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)- CAS No. 183613-77-6

Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)-

Cat. No.: B3060972
CAS No.: 183613-77-6
M. Wt: 275.3 g/mol
InChI Key: OABFHFHDZKBBBX-UHFFFAOYSA-N
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Description

Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)- is a complex organic compound that features a benzimidazole and indole moiety. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of both benzimidazole and indole rings in a single molecule makes it a promising candidate for various scientific research applications.

Scientific Research Applications

Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: Due to its potential biological activities, it is investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Future Directions

The future directions for research on “Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)-” could involve further exploration of its synthesis, chemical reactions, and biological activities. Given the broad range of activities exhibited by compounds containing imidazole and indole moieties , there is potential for the development of new drugs based on these structures.

Biochemical Analysis

Biochemical Properties

Indole derivatives, to which this compound belongs, are known to interact with multiple receptors, which can be helpful in developing new useful derivatives

Cellular Effects

Indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)- may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors . This suggests that Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)- may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)- typically involves the formation of the benzimidazole and indole rings followed by their conjugation. One common method is the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole ring. The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of the methanone group can yield the corresponding alcohol.

Comparison with Similar Compounds

    Benzimidazole derivatives: Compounds such as benzimidazole itself, thiabendazole, and omeprazole share the benzimidazole moiety.

    Indole derivatives: Compounds like indole-3-acetic acid, indomethacin, and serotonin contain the indole ring.

Uniqueness: Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)- is unique due to the combination of both benzimidazole and indole rings in a single molecule. This dual presence enhances its potential biological activities and makes it a versatile compound for various applications.

Properties

IUPAC Name

3H-benzimidazol-5-yl-(1-methylindol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABFHFHDZKBBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442205
Record name Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183613-77-6
Record name Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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